molecular formula C15H18F2O2 B2656235 2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid CAS No. 2251053-57-1

2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid

Cat. No.: B2656235
CAS No.: 2251053-57-1
M. Wt: 268.304
InChI Key: WZOXRNHVOXTOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a 4,4-difluorocyclohexyl group linked to an acetic acid chain and a 4-methylphenyl substituent, makes it a valuable scaffold for the synthesis of more complex molecules. The difluorination at the cyclohexyl ring is a strategic modification employed by researchers to influence the compound's conformation, metabolic stability, and pharmacokinetic properties, thereby enhancing the drug-likeness of potential candidates . This compound is closely related to a class of substituted cyclohexyl derivatives that have demonstrated potent bioactivity in scientific studies. Such structures are frequently investigated as key intermediates in the development of novel therapeutic agents, including antagonists for various receptors and inhibitors of molecular chaperones like Heat Shock Protein 90 (Hsp90) . Research into Hsp90 C-terminal inhibitors, for instance, has shown promise for the treatment of neurodegenerative complications such as diabetic peripheral neuropathy (DPN), where related "noviomimetic" compounds have exhibited cytoprotective activity by improving mitochondrial bioenergetics . As a versatile synthon, this acetic acid derivative enables researchers to explore structure-activity relationships (SAR) and develop new candidates for neurological, metabolic, and inflammatory diseases . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Researchers should use appropriate personal protective equipment and handle the material in a well-ventilated environment .

Properties

IUPAC Name

2-[4,4-difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O2/c1-11-2-4-12(5-3-11)14(10-13(18)19)6-8-15(16,17)9-7-14/h2-5H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOXRNHVOXTOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(CC2)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid typically involves the reaction of 4,4-difluorocyclohexanone with 4-methylphenylmagnesium bromide, followed by the addition of acetic acid. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and specificity, leading to effective inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-{4,4-Difluoro-1-[3-(Trifluoromethyl)phenyl]cyclohexyl}acetic Acid

  • Structure : Differs by replacing the 4-methylphenyl group with a 3-(trifluoromethyl)phenyl substituent.
  • Properties: Molecular weight: 322.27 g/mol (identical to the target compound) .
  • Applications : Used in SAR studies for enzyme inhibitors due to its electron-withdrawing trifluoromethyl group.

4,4-Difluoro-1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

  • Structure : Features a methoxy group instead of methyl on the phenyl ring and a carboxylic acid directly attached to the cyclohexane.
  • Properties: Molecular weight: 322.27 g/mol (similar to the target compound).
  • Applications : Intermediate in synthesizing prolyl-hydroxylase inhibitors (e.g., EP 3 643 703 A1) .

2-O-(3,4-Dihydroxybenzoyl)-2,4,6-Trihydroxyphenylacetic Acid

  • Structure : Natural product from black soybean hulls with multiple hydroxyl groups and a phenylacetic acid backbone.
  • Properties :
    • Higher polarity due to hydroxyl groups, limiting bioavailability but enhancing antioxidant activity .
  • Applications : Studied for antioxidant and anti-inflammatory effects, contrasting with the synthetic target compound’s focus on enzyme inhibition .

Functional Comparison: Enzyme Inhibition and Bioactivity

DGAT1 Inhibitors

  • Compound A (iA): 2-((1s,4s)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetic acid . Shares a cyclohexyl-acetic acid scaffold but incorporates a heterocyclic aromatic system. Exhibits potent DGAT1 inhibition (IC₅₀ < 1 µM), whereas the target compound’s activity remains uncharacterized .
  • Compound B (iB): cis-4-{3-fluoro-4-[({5-[(4-fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)-amino]phenoxy}cyclohexanecarboxylic acid . Fluoro-substituents and oxadiazole ring enhance selectivity for DGAT1 over related enzymes.

Tyrosinase Inhibitors

  • 2-(4-Methylphenyl)ethanol: A tyrosol analog with 46.7% tyrosinase inhibition at 4 mM . The methylphenyl group contributes to moderate activity, suggesting that the target compound’s acetic acid moiety may alter binding kinetics if tested similarly .

Gabapentin Analogs

  • [1-(Aminomethyl)cyclohexyl]acetic acid (Gabapentin): Lacks fluorine and aryl substituents but shares the cyclohexyl-acetic acid core. Approved for neuropathic pain, highlighting the scaffold’s versatility in drug design .

Data Tables

Table 1. Structural and Functional Comparison of Cyclohexyl Acetic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application Source
2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid 4-methylphenyl, difluoro 322.27 Research chemical (discontinued)
2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid 3-(trifluoromethyl)phenyl 322.27 SAR studies for enzyme inhibitors
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid 4-methoxyphenyl 322.27 Intermediate in drug synthesis
2-O-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid Multiple hydroxyl groups ~344.28 Antioxidant, natural product
Gabapentin Aminomethyl cyclohexane 171.24 Neuropathic pain therapy

Table 2. Inhibitory Activities of Structural Analogs

Compound Target Enzyme/Activity IC₅₀/Inhibition % Concentration Tested Source
2-(4-Methylphenyl)ethanol Mushroom tyrosinase 46.7% inhibition 4 mM
Compound A (iA) DGAT1 <1 µM N/A
2-O-(3,4-Dihydroxybenzoyl)-... Antioxidant (DPPH assay) 98.3% recovery 1.7–8.5 µg/mL

Biological Activity

2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid (CAS Number: 2251053-57-1) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorocyclohexyl group attached to an acetic acid moiety, which contributes to its distinct chemical behavior. Its molecular formula is C15H18F2O2C_{15}H_{18}F_2O_2, and it has been synthesized through reactions involving 4,4-difluorocyclohexanone and 4-methylphenylmagnesium bromide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluorocyclohexyl group enhances binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Binding : Its structure allows for effective binding to receptors, influencing signal transduction mechanisms.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activities:

Activity Type Effect Reference
Enzyme InhibitionModerate inhibition of specific metabolic enzymes
CytotoxicityIC50 values suggest potential anti-cancer activity
Antiviral ActivityPreliminary studies indicate antiviral properties

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies : In vitro tests on various cancer cell lines (e.g., HeLa, HepG2) showed promising cytotoxic effects with IC50 values in the low micromolar range. These findings suggest potential as an anti-cancer agent .
  • Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes revealed that the compound could effectively reduce enzyme activity, indicating its potential role in metabolic modulation.
  • Antiviral Properties : Initial evaluations have shown that this compound may possess antiviral properties against certain viral strains, warranting further investigation into its therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound Structural Features Biological Activity
2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acidSimilar difluorocyclohexyl structureLower cytotoxicity compared to the target compound
4,4-Difluoro-1-methylpiperidineDifferent scaffoldLimited biological activity

Q & A

Q. What are the optimal synthetic routes for 2-[4,4-difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid, and how can reaction yields be improved?

Synthesis optimization typically involves multi-step protocols, including fluorination, cyclohexane ring functionalization, and acetic acid side-chain coupling. For example, analogous compounds like 4,4-difluorocyclohexanecarboxylic acid are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., 43% yield achieved using potassium acetate in 1,4-dioxane at 90°C for 24 hours) . To improve yields:

  • Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
  • Employ inert atmosphere techniques to minimize side reactions .
  • Optimize purification via liquid-liquid extraction (e.g., ethyl acetate/water phases) or column chromatography .

Q. What analytical methods are recommended for structural confirmation of this compound?

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning, as demonstrated for structurally related 2-(4-hydroxyphenyl)acetic acid complexes .
  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to verify fluorine substituents and 1H^{1}\text{H} NMR to analyze cyclohexane ring proton environments.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Follow safety protocols for fluorinated compounds: Use fume hoods, PPE (gloves, goggles), and avoid skin/eye contact (risk code 36/37/38) .
  • Neutralize acidic byproducts with sodium bicarbonate during workup .
  • Monitor waste disposal per WGK Germany Class 3 guidelines for environmental hazards .

Advanced Research Questions

Q. How can computational modeling accelerate reaction design for derivatives of this compound?

The ICReDD framework integrates quantum chemical calculations, reaction path searches, and machine learning to predict viable reaction conditions. For example:

  • Use density functional theory (DFT) to model fluorine substituent effects on cyclohexane ring conformation.
  • Apply transition state analysis to identify rate-limiting steps in acetic acid coupling reactions .
  • Validate predictions with experimental data (e.g., reaction yields, byproduct profiles) to refine computational models .

Q. What mechanistic insights explain contradictory data in fluorinated cyclohexane derivatives’ reactivity?

Discrepancies in reaction outcomes (e.g., regioselectivity, byproduct formation) may arise from:

  • Solvent polarity effects : Polar aprotic solvents stabilize fluorinated intermediates differently than non-polar solvents.
  • Steric hindrance : The 4-methylphenyl group may block axial fluorination pathways.
  • Thermodynamic vs. kinetic control : Computational studies (e.g., Gibbs free energy calculations) can clarify dominant pathways .

Q. How can researchers design experiments to resolve conflicting toxicity data for fluorinated acetic acid derivatives?

  • Adopt systematic toxicity profiling : Follow methodologies from 2,4-Dichlorophenoxyacetic Acid studies, including:
    • In vitro assays (e.g., Ames test for mutagenicity).
    • In vivo models to assess acute/chronic exposure effects.
    • Metabolite tracking via LC-MS to identify toxic intermediates .
  • Use statistical DoE to test variables (dose, exposure duration) and isolate confounding factors .

Q. What strategies enhance the stability of fluorinated cyclohexane derivatives in aqueous media?

  • pH optimization : Stabilize the acetic acid moiety by maintaining pH > pKa (~2.5–3.0) to deprotonate the carboxyl group.
  • Co-crystallization : Form stable co-crystals with hydrogen-bond donors (e.g., 4,4′-bipyridine) to reduce hydrolysis .
  • Lipid encapsulation : Use liposomes or cyclodextrins to shield hydrophobic regions from water .

Methodological Considerations

Q. What statistical approaches are critical for optimizing reaction conditions?

  • Response surface methodology (RSM) : Model interactions between variables (temperature, catalyst concentration) to maximize yield .
  • Taguchi orthogonal arrays : Reduce experimental runs while capturing main effects of 4–5 variables .
  • Principal component analysis (PCA) : Identify dominant factors in datasets with conflicting trends (e.g., yield vs. purity) .

Q. How can crystallography data resolve ambiguities in substituent orientation?

  • Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with DFT-optimized geometries .
  • Analyze hydrogen-bonding networks to infer steric/electronic influences on molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.